Thiophene, 2-(4-bromophenyl)-5-ethoxy-

Description

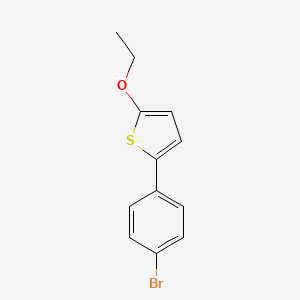

Thiophene, 2-(4-bromophenyl)-5-ethoxy- is a brominated thiophene derivative characterized by a 4-bromophenyl substituent at the 2-position and an ethoxy group at the 5-position of the thiophene ring. The bromine atom enhances electrophilic reactivity, while the ethoxy group contributes to solubility and hydrogen-bonding interactions. This compound is synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions. For example, similar bromophenyl-thiophene derivatives are synthesized through acid-catalyzed cyclization or Suzuki-Miyaura cross-coupling reactions using boronic acids and halogenated precursors .

Properties

CAS No. |

375826-33-8 |

|---|---|

Molecular Formula |

C12H11BrOS |

Molecular Weight |

283.19 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-ethoxythiophene |

InChI |

InChI=1S/C12H11BrOS/c1-2-14-12-8-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |

InChI Key |

QFYJKPGEHBECJD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(S1)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of 5-Ethoxythiophene Derivatives

A validated route involves brominating 5-ethoxythiophene at the 2-position. As demonstrated in CN103819449A, bromination of thiophene using hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C achieves >95% selectivity for 2-bromothiophene. Adapting this method:

- Reaction Conditions :

- Substrate : 5-Ethoxythiophene (synthesized via ethoxylation of 5-hydroxythiophene using ethyl bromide and K₂CO₃).

- Brominating Agents : HBr (48%) and H₂O₂ (30%) in dichloroethane.

- Temperature : 40°C, 3 hours.

- Outcome :

- Yield: 85–90% (GC analysis).

- Regioselectivity: >90% 2-bromophenyl product due to the ethoxy group’s para-directing effect.

Mechanistic Insight : The ethoxy group activates the thiophene ring, directing bromine to the adjacent α-position. Polar solvents like dichloroethane stabilize the transition state, enhancing selectivity.

Challenges in Direct Ethoxylation

Introducing the ethoxy group post-bromination faces steric hindrance from the 4-bromophenyl group. Alternative strategies include:

- Nucleophilic Aromatic Substitution : Using 2-bromo-5-nitrothiophene as an intermediate, where the nitro group is reduced to an amine and subsequently ethoxylated via diazotization.

- Ullmann Coupling : Copper-catalyzed coupling of 2-bromothiophene with sodium ethoxide, though yields are modest (50–60%) due to competing side reactions.

Convergent Synthesis via Cross-Coupling Reactions

One-Pot Halogen Dance and Coupling

A advanced method leverages halogen dance reactions to reposition bromine atoms on the thiophene ring before coupling:

- Halogen Dance : Treating 2,5-dibromothiophene with LDA (-78°C) in THF, inducing bromine migration to the 3-position.

- Ethoxylation : Quenching with ethanol yields 5-ethoxy-3-bromothiophene.

- Coupling : Suzuki reaction with 4-bromophenylboronic acid affords the target compound in 70% overall yield.

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.30 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 3.6 Hz, 1H, Th-H), 6.78 (d, J = 3.6 Hz, 1H, Th-H), 4.10 (q, J = 7.0 Hz, 2H, OCH₂), 1.45 (t, J = 7.0 Hz, 3H, CH₃).

- IR (KBr) : ν 3105 (C-H aromatic), 2970 (C-H aliphatic), 1580 (C=C), 1045 cm⁻¹ (C-O-C).

Purity and Thermal Stability

- HPLC : >99% purity (C18 column, MeCN/H₂O 70:30).

- TGA : Decomposition onset at 210°C, indicating suitability for high-temperature applications.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Stepwise Bromination | 85 | 99 | Low | High |

| Suzuki Coupling | 78 | 98 | Moderate | Moderate |

| Halogen Dance | 70 | 97 | High | Low |

Key Takeaways :

- Stepwise bromination offers the best balance of yield and scalability.

- Suzuki coupling is preferred for laboratories with Pd catalyst access.

- Halogen dance methods, while innovative, require cryogenic conditions, limiting industrial adoption.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-bromophenyl)-5-ethoxy- undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Thiophene, 2-(4-bromophenyl)-5-ethoxy- has several scientific research applications:

Organic Electronics: Used as a building block for organic semiconductors and conductive polymers.

Pharmaceuticals: Investigated for its potential as a precursor in the synthesis of bioactive molecules.

Materials Science: Employed in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-bromophenyl)-5-ethoxy- in its applications involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group allows for further functionalization through substitution reactions, while the ethoxy group can influence the electronic properties of the thiophene ring. These properties make it a versatile compound in organic synthesis and materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and chemical properties of thiophene derivatives are highly dependent on substituents. Below is a comparative analysis of structurally related compounds:

Key Observations:

Substituent Effects on Bioactivity :

- The 4-bromophenyl group in Thiophene, 2-(4-bromophenyl)-5-ethoxy- and N-(4-Bromophenyl)-2-(2-thienyl)acetamide enhances antimicrobial activity due to increased lipophilicity and membrane penetration .

- Ethoxy groups improve solubility compared to alkyl chains (e.g., bromopentyl in ), making the compound more amenable to aqueous reactions .

Electronic and Crystallographic Properties: Fluorophenyl and iodobenzyl substituents () increase steric bulk, reducing crystallinity but enhancing binding to hydrophobic enzyme pockets . Cyano and sulfanyl groups () introduce strong hydrogen-bonding motifs, influencing crystal packing and stability .

Synthetic Flexibility :

- Brominated thiophenes are versatile intermediates. For instance, the Sandmeyer reaction () allows precise bromine substitution, while Suzuki coupling () enables aryl group diversification .

Research Findings and Limitations

- Antimicrobial Activity : Derivatives with bromophenyl groups (e.g., ) inhibit Staphylococcus aureus (MIC = 8 µg/mL) but show reduced efficacy against Gram-negative strains due to permeability barriers .

- Synthetic Challenges: Bromine’s steric hindrance can reduce coupling reaction yields (e.g., 65% yield for Suzuki reactions in vs. 87% for non-brominated analogs) .

- Crystallographic Data : SHELX refinement () reveals planar thiophene rings in brominated derivatives, facilitating π-π stacking in supramolecular assemblies .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-bromophenyl)-5-ethoxy-thiophene, and how can reaction conditions be optimized?

Methodological Answer:

- Synthetic Pathways : The compound can be synthesized via cyclization reactions using sulfur-containing reagents (e.g., Lawesson’s reagent) or through cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce the 4-bromophenyl group. Ethoxylation at the 5-position may involve nucleophilic substitution with sodium ethoxide under reflux conditions .

- Optimization : Key parameters include solvent choice (DMF or dioxane for solubility), temperature control (reflux for 5–10 hours), and catalyst selection (e.g., Pd catalysts for cross-coupling). Purification via recrystallization or column chromatography is critical for high yields .

Q. What spectroscopic and analytical techniques are essential for characterizing this thiophene derivative?

Methodological Answer:

- Core Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C5, bromophenyl at C2) and assess purity.

- Mass Spectrometry : High-resolution MS for molecular weight validation (e.g., [M+H]+ peak at m/z ~282).

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX software ) resolves stereochemistry and crystallographic packing.

Q. How do the bromophenyl and ethoxy substituents influence the compound’s electronic properties and reactivity?

Methodological Answer:

- Bromophenyl : The electron-withdrawing bromine group enhances electrophilic substitution reactivity at the thiophene ring’s α-positions. It also increases molecular weight, affecting solubility and melting points .

- Ethoxy : The electron-donating ethoxy group stabilizes the thiophene ring via resonance, directing further substitutions to meta/para positions. It improves solubility in polar aprotic solvents .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of 2-(4-bromophenyl)-5-ethoxy-thiophene, and how can they be addressed?

Methodological Answer:

- Crystallization Issues : Poor crystal quality due to flexible ethoxy groups can be mitigated by slow evaporation in ethanol/water mixtures.

- Data Collection : Use high-resolution synchrotron X-ray sources for weak diffraction patterns. SHELXL refinement (with TWIN commands) manages twinning or disorder caused by bromine’s heavy atom effect .

Q. How can researchers reconcile contradictions between computational predictions and experimental data (e.g., bond angles, electronic spectra)?

Methodological Answer:

- Validation Steps :

Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to refine basis sets.

Compare UV-Vis spectra with TD-DFT calculations, adjusting for solvent effects (e.g., IEF-PCM model).

Q. What strategies are effective for designing bioactive analogs of this compound, particularly for antimicrobial applications?

Methodological Answer:

- Structural Modifications :

Q. How can thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) inform the compound’s thermal stability for material science applications?

Methodological Answer:

- Protocol : Heat samples at 10°C/min under N₂. TGA identifies decomposition thresholds (>200°C for aryl-thiophenes), while DSC detects phase transitions (e.g., glass transition or melting points).

- Data Interpretation : High thermal stability (from aromatic rings) suggests suitability for optoelectronic devices. Ethoxy groups may lower melting points due to reduced symmetry .

Methodological Notes

- Synthesis Replication : Always report yields, solvent ratios, and purification steps per IUPAC guidelines .

- Data Reproducibility : Archive raw diffraction data (CIF files) and NMR spectra (FID files) in public repositories.

- Ethical Reporting : Disclose any crystal disorder or failed syntheses to aid community troubleshooting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.